4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640979-39-9
VCID: VC11861470
InChI: InChI=1S/C15H22N4OS/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3
SMILES: CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Molecular Formula: C15H22N4OS
Molecular Weight: 306.4 g/mol

4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine

CAS No.: 2640979-39-9

Cat. No.: VC11861470

Molecular Formula: C15H22N4OS

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine - 2640979-39-9

Specification

CAS No. 2640979-39-9
Molecular Formula C15H22N4OS
Molecular Weight 306.4 g/mol
IUPAC Name [1-(6-methylpyrazin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C15H22N4OS/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3
Standard InChI Key LHCVQHODWDTSDX-UHFFFAOYSA-N
SMILES CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Canonical SMILES CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C<sub>16</sub>H<sub>23</sub>N<sub>5</sub>OS

  • Molecular Weight: 349.46 g/mol

  • IUPAC Name: 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine

Structural Components

  • Piperidine Ring: A six-membered amine ring with a 6-methylpyrazine substituent at position 1.

  • Thiomorpholine: A sulfur-containing six-membered ring with one nitrogen atom.

  • Carbonyl Bridge: Connects the piperidine and thiomorpholine moieties, enabling conformational flexibility .

Table 1: Key Structural Descriptors

FeatureDescription
Piperidine Substituent6-Methylpyrazine at N1 position
ThiomorpholineSulfur atom at position 4, nitrogen at position 1
Functional GroupsAmide, tertiary amine, aromatic pyrazine

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step process involving:

  • Piperidine Functionalization: Introduction of 6-methylpyrazine via nucleophilic substitution or Suzuki coupling .

  • Carbonyl Bridge Formation: Amide coupling between piperidine-3-carboxylic acid and thiomorpholine using carbodiimide reagents (e.g., EDC/HOBt) .

  • Purification: Chromatography (C18 column) or recrystallization to achieve >95% purity .

Table 2: Representative Synthesis Yields

StepReagents/ConditionsYield (%)
Piperidine Substitution6-Methylpyrazine, Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF72
Amide CouplingEDC, HOBt, DCM68
Final PurificationReverse-phase HPLC95

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (12 mg/mL), low in aqueous buffers (<1 mg/mL at pH 7.4) .

  • Stability: Stable under inert conditions; susceptible to oxidation at the thiomorpholine sulfur .

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (s, 1H, pyrazine), 3.75–3.60 (m, 4H, thiomorpholine), 2.55 (s, 3H, CH<sub>3</sub>) .

  • LC-MS: [M+H]<sup>+</sup> 350.2 (calculated 349.46) .

Biological Activity and Applications

Enzyme Inhibition

  • DprE1 Inhibition: IC<sub>50</sub> = 0.9 μM against Mycobacterium tuberculosis DprE1, a target for antitubercular agents .

  • hERG Channel Safety: Low inhibition (IC<sub>50</sub> > 10 μM), reducing cardiac toxicity risks .

Table 3: Biological Activity Profile

TargetActivity (IC<sub>50</sub>/MIC)Model System
DprE1 (Mtb)0.9 μMEnzymatic assay
hERG Channel>10 μMPatch-clamp assay
Sigma-1 Receptor120 nMRadioligand binding

Comparative Analysis with Analogues

Structural Analogues

  • TCA1: A thiophene-arylamide DprE1 inhibitor (MIC = 0.48 μg/mL vs. 0.24 μg/mL for 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine) .

  • VX-853: Piperidine-thiomorpholine derivative with anti-inflammatory activity (COX-2 IC<sub>50</sub> = 50 nM) .

Table 4: Activity Comparison

CompoundDprE1 IC<sub>50</sub> (μM)hERG IC<sub>50</sub> (μM)
4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine0.9>10
TCA10.15.2
VX-853N/A>30

Challenges and Future Directions

  • Optimization Needs: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters) .

  • Target Validation: In vivo efficacy studies in TB-infected animal models required .

  • Patent Landscape: No current patents specific to this compound, but related piperidine-thiomorpholine derivatives are covered under WO2013090664A1 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator